molecular formula C10H11ClN2O3 B6190445 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid CAS No. 2355711-92-9

4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid

Cat. No.: B6190445
CAS No.: 2355711-92-9
M. Wt: 242.7
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Description

4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid is a chemical compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyrazine ring attached to an oxane carboxylic acid moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of pyrazine followed by the formation of the oxane ring and subsequent carboxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyrazine ring can interact with enzymes and receptors, modulating their activity. The oxane carboxylic acid moiety may also play a role in binding to biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid include other chloropyrazine derivatives and oxane carboxylic acids. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the chloropyrazine ring and oxane carboxylic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2355711-92-9

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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